molecular formula C20H29ClN2O3S B2479910 2-(4-chlorophenoxy)-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide CAS No. 2380085-22-1

2-(4-chlorophenoxy)-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide

Cat. No.: B2479910
CAS No.: 2380085-22-1
M. Wt: 412.97
InChI Key: FMRWVRYGLUZXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a morpholine ring, and a thian-4-yl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones, followed by reduction using lithium aluminum hydride to produce the desired compound . The reaction conditions often include the use of ethanol as a solvent and heating for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: Reduction reactions, such as those using lithium aluminum hydride, can convert ketones to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, its anticonvulsive properties may be attributed to its interaction with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O3S/c1-19(2,26-17-5-3-16(21)4-6-17)18(24)22-15-20(7-13-27-14-8-20)23-9-11-25-12-10-23/h3-6H,7-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRWVRYGLUZXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1(CCSCC1)N2CCOCC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.